molecular formula C17H19Cl2N2O5P B5197460 Diethyl {[(3,5-dichlorophenyl)amino](4-nitrophenyl)methyl}phosphonate

Diethyl {[(3,5-dichlorophenyl)amino](4-nitrophenyl)methyl}phosphonate

Cat. No.: B5197460
M. Wt: 433.2 g/mol
InChI Key: STCWFEKABUFGTO-UHFFFAOYSA-N
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Description

Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate is an organophosphorus compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, which is bonded to a diethyl ester, and an amino group substituted with 3,5-dichlorophenyl and 4-nitrophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate typically involves the Pudovik reaction, where diethyl phosphite reacts with imines derived from 3,5-dichloroaniline and 4-nitrobenzaldehyde under microwave irradiation . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the Pudovik reaction with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are commonly employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding phosphonic acid.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products Formed

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Products vary depending on the nucleophile used.

    Hydrolysis: The major product is the phosphonic acid derivative.

Scientific Research Applications

Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can inhibit enzymatic activities by binding to active sites. Additionally, its phosphonate group can interact with biological membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate
  • Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate
  • Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate

Uniqueness

Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which impart distinct electronic and steric properties. These features make it particularly effective in applications requiring strong coordination with metal ions and interactions with biological targets .

Properties

IUPAC Name

3,5-dichloro-N-[diethoxyphosphoryl-(4-nitrophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N2O5P/c1-3-25-27(24,26-4-2)17(12-5-7-16(8-6-12)21(22)23)20-15-10-13(18)9-14(19)11-15/h5-11,17,20H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCWFEKABUFGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC(=CC(=C2)Cl)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N2O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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